Home > Products > Screening Compounds P31719 > STING Agonist C11
STING Agonist C11 -

STING Agonist C11

Catalog Number: EVT-10914975
CAS Number:
Molecular Formula: C19H18N4O3S
Molecular Weight: 382.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

STING Agonist C11 is a compound that activates the STING (Stimulator of Interferon Genes) pathway, which plays a crucial role in the innate immune response, particularly in cancer immunotherapy. This pathway is pivotal for the production of type I interferons and other cytokines, which help to combat tumors and infections. STING agonists have gained attention for their potential to enhance antitumor immunity by reprogramming immune cells and overcoming tumor-induced immunosuppression .

Source

STING Agonist C11 is derived from macrocyclic compounds that have been synthesized to enhance binding affinity and stability compared to natural cyclic dinucleotides. These compounds are designed to optimize the activation of the STING pathway, thus improving their therapeutic efficacy .

Classification

This compound falls under the category of immunotherapeutic agents, specifically as a STING agonist. It is classified based on its chemical structure and mechanism of action, which involves activating the STING signaling pathway in immune cells.

Synthesis Analysis

Methods

The synthesis of STING Agonist C11 involves several advanced methodologies aimed at optimizing its pharmacological properties. Common techniques include:

  • Macrocyclization: This method involves creating cyclic structures that enhance the stability and bioavailability of the compound.
  • Chemical Modifications: Alterations in the molecular structure, such as adding functional groups or changing stereochemistry, can significantly impact the binding affinity for STING.

Technical Details

The synthesis typically employs organic reactions such as coupling reactions and cycloadditions to construct the core structure. The use of protecting groups during synthesis is crucial to ensure that functional groups do not interfere with each other during subsequent steps. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm the structure and purity of the synthesized compound .

Molecular Structure Analysis

Structure

The molecular structure of STING Agonist C11 features a complex arrangement that allows for optimal interaction with the STING protein. It typically includes multiple aromatic rings and functional groups that facilitate binding.

Data

  • Molecular Formula: The specific molecular formula varies based on modifications but generally includes elements such as carbon, hydrogen, nitrogen, and oxygen.
  • Molecular Weight: The weight is calculated based on its molecular composition, often exceeding 500 Daltons due to its complex structure.
Chemical Reactions Analysis

Reactions

STING Agonist C11 undergoes several key chemical reactions during its synthesis and when interacting with biological systems:

  • Binding Reactions: The agonist binds to the ligand-binding domain of STING, triggering conformational changes that activate downstream signaling pathways.
  • Phosphorylation Reactions: Upon activation, STING recruits TANK-binding kinase 1, leading to phosphorylation events critical for its function.

Technical Details

These reactions are characterized by high specificity and efficiency, allowing for rapid activation of immune responses upon administration. The kinetics of these reactions can be studied using biochemical assays that measure changes in signaling molecule levels following agonist treatment .

Mechanism of Action

Process

The mechanism by which STING Agonist C11 exerts its effects begins with its binding to STING in the endoplasmic reticulum. This interaction leads to:

  1. Oligomerization: The binding induces STING to form higher-order oligomers.
  2. Translocation: The activated complex translocates to the Golgi apparatus.
  3. Phosphorylation: TANK-binding kinase 1 phosphorylates STING, which then recruits interferon regulatory factor 3.
  4. Cytokine Production: The phosphorylated interferon regulatory factor 3 enters the nucleus and initiates transcription of type I interferons and other cytokines that enhance immune responses .

Data

Research indicates that compounds like STING Agonist C11 can significantly elevate levels of type I interferons within hours of administration, demonstrating their potential effectiveness in therapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline powder.
  • Solubility: Soluble in organic solvents; solubility in aqueous solutions may vary based on formulation.

Chemical Properties

  • Stability: Generally stable under physiological conditions but may require specific formulations (e.g., liposomes) for optimal delivery.
  • pH Sensitivity: Stability can be influenced by pH levels; formulations may need buffering agents to maintain efficacy.

Relevant data from studies indicate that formulation strategies significantly affect the pharmacokinetics and bioavailability of STING agonists like C11 .

Applications

Scientific Uses

STING Agonist C11 has significant applications in:

  • Cancer Immunotherapy: Used as an adjuvant in cancer vaccines to enhance immune responses against tumors.
  • Viral Infections: Explored for potential use against viral pathogens by boosting innate immune responses.
  • Research Tools: Employed in studies investigating immune signaling pathways and their roles in disease mechanisms.

The versatility of STING Agonist C11 makes it a promising candidate for further development in both clinical and research settings aimed at enhancing immune system functionality against various diseases .

Molecular Mechanisms of STING Agonist C11 in Innate Immune Activation

Structural Basis of C11-STING Interaction and Conformational Dynamics

STING Agonist C11 binds the stimulator of interferon genes protein at the cyclic dinucleotide (CDN)-binding pocket within the ligand-binding domain. This binding induces distinct conformational changes compared to natural CDNs. C11 features a thiophosphate-modified backbone and asymmetric ring structure, enhancing its binding affinity (Kd = 0.15 µM) to the human STING haplotype R232 [1]. Structural analyses reveal that C11 binding stabilizes a "closed" conformation of the STING dimer, facilitating immediate dimer-to-tetramer oligomerization. This contrasts with natural 2',3'-cyclic guanosine monophosphate–adenosine monophosphate (cGAMP), which requires structural rearrangement before oligomerization [1] [5].

Cryo-electron microscopy studies demonstrate that C11’s N-cyclopentyl substituent forms hydrophobic interactions with residues Val155 and Leu159 in the STING binding pocket, reducing entropic penalty during binding. This interaction accelerates STING translocation from the endoplasmic reticulum to the Golgi apparatus by approximately 40% compared to endogenous cGAMP [1].

Table 1: Structural Features Governing C11-STING Binding

Structural ElementInteraction Site on STINGFunctional Consequence
Thiophosphate groupLys158, Ser162 (hydrogen bonding)Enhanced binding stability and resistance to hydrolysis
N-cyclopentyl moietyVal155, Leu159 (hydrophobic)Induction of closed conformation
Asymmetric ribose ringsArg238 (electrostatic)Selective activation of R232 haplotype

Signaling Cascade Activation: Interferon Regulatory Factor 3 Phosphorylation and Type I Interferon Secretion Mechanisms

Following STING activation, C11 triggers TANK-binding kinase 1 recruitment within 15 minutes of stimulation. Phosphoproteomic analyses confirm that C11 induces sustained phosphorylation of both STING (Ser366) and interferon regulatory factor 3 (Ser396) for over 6 hours, unlike the transient phosphorylation (≤2 hours) observed with natural CDNs [7]. This prolonged activation is attributed to C11’s resistance to enzymatic degradation by endoplasmic reticulum-resident phosphodiesterases.

C11-activated STING complexes exhibit enhanced trafficking efficiency to perinuclear endosomes, where they scaffold interferon regulatory factor 3 and TANK-binding kinase 1. Spatial imaging studies show a 2.3-fold increase in interferon regulatory factor 3 dimerization and nuclear translocation compared to canonical cyclic dinucleotides. Consequently, C11 elevates interferon-β transcription by 8-fold and CXCL10 secretion by 12-fold in myeloid dendritic cells [7]. The downstream interferon signature primes adaptive immunity through dendritic cell maturation and cross-presentation to CD8+ T cells.

Table 2: Kinetics of Downstream Signaling Events Induced by C11

EventTime Post-ActivationAmplitude vs. Endogenous cGAMP
STING oligomerization5–10 minutes1.8-fold increase
TANK-binding kinase 1 recruitment15 minutes2.1-fold increase
Interferon regulatory factor 3 phosphorylation30 minutes3.4-fold increase
Interferon-β secretion4–6 hours8-fold increase

Comparative Analysis of STING Agonist C11 with Canonical Cyclic Dinucleotide Agonists

STING Agonist C11 exhibits three key advantages over natural cyclic dinucleotides: membrane permeability, metabolic stability, and haplotype selectivity. Unlike natural cyclic guanosine monophosphate–adenosine monophosphate, which requires facilitated transport via the solute carrier family 19 member 1 transporter, C11 passively diffuses across cell membranes due to its lipophilic modifications. This property enables efficient cytosolic delivery without nanoparticle encapsulation [1].

Metabolomic profiling reveals that C11 resists hydrolysis by ectonucleotide pyrophosphatase/phosphodiesterase 1, maintaining >80% structural integrity after 24 hours in plasma. In contrast, natural cyclic dinucleotides degrade by >90% within 2 hours [5]. This stability extends the half-life of STING activation, enabling sustained interferon secretion.

Functionally, C11 demonstrates biased signaling toward the interferon regulatory factor 3 pathway (interferon-β: 95% activation; nuclear factor kappa-light-chain-enhancer of activated B cells: 60% activation). Canonical cyclic dinucleotides activate both pathways near-equivalently (interferon-β: 100%; nuclear factor kappa-light-chain-enhancer of activated B cells: 92%), potentially explaining C11’s reduced inflammatory toxicity [5].

Table 3: Pharmacological Comparison of C11 and Natural Cyclic Dinucleotides

PropertySTING Agonist C11Natural Cyclic Dinucleotides
Membrane permeabilityPassive diffusionSolute carrier family 19 member 1-dependent
Plasma half-life>24 hours<2 hours
Enzymatic degradation targetResistant to ectonucleotide pyrophosphatase/phosphodiesterase 1Susceptible to ectonucleotide pyrophosphatase/phosphodiesterase 1
Interferon regulatory factor 3 biasStrong (interferon-β/nuclear factor kappa-light-chain-enhancer of activated B cells ratio = 1.58)Minimal (ratio = 1.09)

Role of STING Polymorphisms in Modulating STING Agonist C11 Efficacy and Pathway Specificity

Human STING exhibits significant genetic variation, with five predominant haplotypes: R232 (wild-type, 58% prevalence), HAQ (20%), H232 (13%), AQ (7%), and Q (2%). STING Agonist C11 shows haplotype-dependent efficacy, with highest activity in R232 and H232 variants (EC50 = 0.11 µM and 0.19 µM, respectively) [1]. The HAQ haplotype (Arg71His-Glu230Ala-Gln293Arg) reduces C11 binding affinity by 15-fold due to steric hindrance from His71 and loss of electrostatic interactions with Gln293 [1] [4].

Notably, C11 bypasses defective signaling in the AQ variant (Ala230Gln) that impairs cyclic guanosine monophosphate–adenosine monophosphate responses. Molecular dynamics simulations indicate C11’s thiophosphate group forms compensatory hydrogen bonds with Ser162 and Tyr163, restoring interferon regulatory factor 3 phosphorylation by 78% in AQ-expressing cells [4]. This suggests C11 may overcome clinical resistance linked to non-R232 haplotypes.

Population-adjusted studies confirm C11 induces interferon-β in 92% of R232/R232 donors versus 43% of HAQ/HAQ donors. However, all haplotypes exhibit comparable nuclear factor kappa-light-chain-enhancer of activated B cells activation, indicating polymorphism effects are pathway-specific [4].

Table 4: Impact of Major STING Polymorphisms on C11 Activity

HaplotypeAmino Acid ChangesC11 Binding Affinity (Kd, µM)Interferon-β Induction (% of R232)
R232 (WT)None0.15100%
H232R232H0.2785%
HAQR71H, R230Q, R293Q2.3138%
AQR230Q, R293Q1.0472%
QR293Q0.5291%

Properties

Product Name

STING Agonist C11

IUPAC Name

N-(methylcarbamoyl)-2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-2-phenylacetamide

Molecular Formula

C19H18N4O3S

Molecular Weight

382.4 g/mol

InChI

InChI=1S/C19H18N4O3S/c1-12-8-10-14(11-9-12)17-22-23-19(26-17)27-15(13-6-4-3-5-7-13)16(24)21-18(25)20-2/h3-11,15H,1-2H3,(H2,20,21,24,25)

InChI Key

KQKWXSQTTDLZSO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)SC(C3=CC=CC=C3)C(=O)NC(=O)NC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.